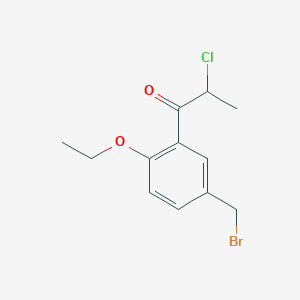
1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one typically involves multiple stepsSpecific reaction conditions, such as the use of bromine in carbon tetrachloride or other solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure consistency and efficiency. The use of automated reactors and precise temperature control can enhance the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The ethoxy and chloropropanone groups can also participate in various biochemical pathways, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-(Chloromethyl)-2-ethoxyphenyl)-2-chloropropan-1-one
- 1-(5-(Bromomethyl)-2-methoxyphenyl)-2-chloropropan-1-one
- 1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-bromopropan-1-one
Highlighting Uniqueness
The presence of both bromomethyl and chloropropanone groups allows for diverse chemical transformations and interactions .
Biologische Aktivität
1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one is an organic compound notable for its unique structural features, which include a bromomethyl group, an ethoxy group, and a chloropropanone moiety. Its molecular formula is C12H14BrClO2, and it has a molecular weight of approximately 305.59 g/mol. The compound's structural characteristics enable diverse chemical reactivity, making it a subject of interest in organic synthesis and medicinal chemistry .
Research indicates that this compound exhibits potential biological activity primarily through its electrophilic bromomethyl group. This group can interact with nucleophilic sites in biological molecules, potentially influencing various biochemical pathways and enzyme activities. Such interactions are crucial for understanding the compound's pharmacological relevance .
Potential Therapeutic Applications
The compound's ability to bind to active sites on enzymes or receptors may modulate their activity, impacting cellular processes. Ongoing studies are focusing on its interactions with biological molecules to explore its potential therapeutic applications in pharmacology and biochemistry .
Comparative Analysis with Similar Compounds
The following table summarizes compounds structurally similar to this compound, highlighting their molecular formulas and weights:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 1-(5-(Chloromethyl)-2-ethoxyphenyl)-2-chloropropan-1-one | C12H14Cl2O2 | 305.15 g/mol |
| 1-(5-(Bromomethyl)-2-methoxyphenyl)-2-chloropropan-1-one | C12H14BrClO2 | 305.59 g/mol |
| 1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-bromopropan-1-one | C12H14Br2O2 | 373.03 g/mol |
The unique combination of bromomethyl and chloropropanone groups in this compound allows for a wide range of chemical transformations and biological interactions not observed in its analogs, enhancing its research value .
Study on Enzyme Inhibition
In a study evaluating the inhibitory effects of various compounds on cyclin-dependent kinases (CDKs), it was found that certain structural features significantly influence the potency and selectivity against CDK9 over CDK2. While specific data on this compound was not detailed, the findings suggest that modifications to similar compounds could yield insights into enhancing biological activity .
Toxicological Assessments
Toxicological studies have been conducted on related compounds to assess their safety profiles. For instance, studies involving gavage administration in F344/N rats and B6C3F1 mice have shown varying degrees of toxicity based on dosage and compound structure, providing a framework for understanding the potential risks associated with similar chemical entities .
Eigenschaften
Molekularformel |
C12H14BrClO2 |
|---|---|
Molekulargewicht |
305.59 g/mol |
IUPAC-Name |
1-[5-(bromomethyl)-2-ethoxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-11-5-4-9(7-13)6-10(11)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
OQBLPSSICWBWLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CBr)C(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















